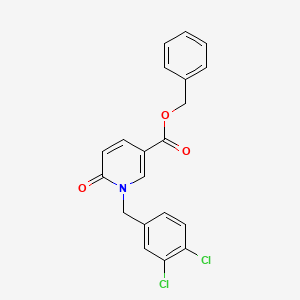![molecular formula C15H9Cl2NO3 B3034922 2-[(3,5-Dichlorophenyl)methoxy]isoindole-1,3-dione CAS No. 251310-34-6](/img/structure/B3034922.png)
2-[(3,5-Dichlorophenyl)methoxy]isoindole-1,3-dione
Descripción general
Descripción
2-[(3,5-Dichlorophenyl)methoxy]isoindole-1,3-dione, also known as 2-DPMI, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile molecule that can be used for a wide range of chemical and biological experiments.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Potential Antipsychotic Application
A study by Czopek et al. (2020) explored derivatives of 4-methoxy-1H-isoindole-1,3(2H)-dione, including those similar in structure to 2-[(3,5-Dichlorophenyl)methoxy]isoindole-1,3-dione. These compounds were found to have potential ligand properties for phosphodiesterase 10A and serotonin receptors, indicating possible antipsychotic applications. The research involved synthesizing a library of derivatives and evaluating their affinity for 5-HT1A and 5-HT7 receptors, as well as their inhibition of phosphodiesterase 10A (PDE10A). One compound, in particular, demonstrated promising results in a behavioral model of schizophrenia (Czopek et al., 2020).
Chemical Synthesis and Functionalization
Research by Khusnitdinov et al. (2019) involved the synthesis and functionalization of compounds structurally related to this compound. The study highlighted methods for achieving pseudo-allylic halogenation and substituting halogen atoms with methoxy groups. These synthesis techniques could be relevant for the production and modification of similar isoindole-1,3-dione derivatives (Khusnitdinov et al., 2019).
Catalyzed Synthesis Approach
Worlikar and Larock (2008) presented a palladium-catalyzed method for synthesizing isoindole-1,3-diones, including derivatives similar to this compound. Their approach offers a one-step synthesis that tolerates various functional groups, suggesting its potential use in producing a wide range of isoindole-1,3-dione derivatives efficiently (Worlikar & Larock, 2008).
New Polysubstituted Analogues
Tan et al. (2014) investigated the synthesis of new polysubstituted isoindole-1,3-dione analogues. This research is pertinent as it explores the chemical diversity and potential modifications of isoindole-1,3-dione structures. The study could provide insights into the chemical behavior and potential applications of compounds like this compound (Tan et al., 2014).
Antimicrobial Screening of Derivatives
Jain, Nagda, and Talesara (2006) explored the synthesis and antimicrobial screening of azaimidoxy compounds, including derivatives of isoindole-1,3(2H)-dione. This research may indicate the potential antimicrobial properties of compounds structurally similar to this compound (Jain, Nagda, & Talesara, 2006).
Mecanismo De Acción
Target of Action
Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds . They are known to interact with various biological targets, including the human dopamine receptor D2 .
Mode of Action
It is suggested that isoindoline derivatives have the potential to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .
Biochemical Pathways
Isoindoline derivatives are known to modulate the dopamine receptor d3, suggesting a potential application as antipsychotic agents .
Result of Action
It is suggested that isoindoline derivatives have the potential to interact with the dopamine receptor d2, which could have various effects at the molecular and cellular level .
Propiedades
IUPAC Name |
2-[(3,5-dichlorophenyl)methoxy]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO3/c16-10-5-9(6-11(17)7-10)8-21-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUQHXWTJZCVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701191528 | |
| Record name | 2-[(3,5-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251310-34-6 | |
| Record name | 2-[(3,5-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251310-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(3,5-Dichlorophenyl)methoxy]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701191528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-cyano-N'-[imino(3-pyridinyl)methyl]acetohydrazide](/img/structure/B3034840.png)
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-oxoethyl]-N,N-dimethyl-2-oxo-1-ethanaminium bromide](/img/structure/B3034842.png)
![1-{5-[1-(4-chlorophenoxy)ethyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034843.png)


![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)





![1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B3034858.png)


